Cas no 1694293-00-9 (3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine)

3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine
- EN300-1930514
- 1694293-00-9
-
- インチ: 1S/C10H12BrF2N/c1-10(14,9(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6,14H2,1H3
- InChIKey: ZHWWVDXNAQDHPK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CC(C)(C(F)F)N
計算された属性
- せいみつぶんしりょう: 263.01212g/mol
- どういたいしつりょう: 263.01212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26Ų
3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1930514-0.25g |
3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine |
1694293-00-9 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1930514-10.0g |
3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine |
1694293-00-9 | 10g |
$6635.0 | 2023-05-31 | ||
Enamine | EN300-1930514-5g |
3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine |
1694293-00-9 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1930514-1g |
3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine |
1694293-00-9 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1930514-0.05g |
3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine |
1694293-00-9 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1930514-5.0g |
3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine |
1694293-00-9 | 5g |
$4475.0 | 2023-05-31 | ||
Enamine | EN300-1930514-0.5g |
3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine |
1694293-00-9 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1930514-1.0g |
3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine |
1694293-00-9 | 1g |
$1543.0 | 2023-05-31 | ||
Enamine | EN300-1930514-2.5g |
3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine |
1694293-00-9 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1930514-0.1g |
3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine |
1694293-00-9 | 0.1g |
$867.0 | 2023-09-17 |
3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine 関連文献
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amineに関する追加情報
3-(4-Bromophenyl)-1,1-Difluoro-2-Methylpropan-2-Amine: A Comprehensive Overview
The compound 3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine, identified by the CAS No. 1694293-00-9, is a highly specialized organic molecule with unique structural and chemical properties. This compound has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science due to its potential applications in drug development and advanced materials. The molecule's structure, comprising a bromophenyl group, difluorinated substituents, and a methylamino group, makes it a versatile building block for various chemical reactions.
Recent studies have highlighted the importance of 3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine in the synthesis of bioactive compounds. Researchers have explored its role as an intermediate in the construction of complex molecules with therapeutic potential. For instance, its ability to undergo nucleophilic substitution reactions has been exploited to develop novel analogs with enhanced pharmacokinetic profiles. The presence of the bromine atom in the aromatic ring facilitates such transformations, making it a valuable precursor in medicinal chemistry.
In addition to its role in drug discovery, this compound has also been investigated for its applications in materials science. The fluorine atoms in the molecule contribute to its stability and reactivity, making it suitable for use in the synthesis of advanced polymers and coatings. Recent advancements in polymer chemistry have demonstrated how 3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine can be employed to create materials with improved mechanical and thermal properties.
The synthesis of 3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine involves a multi-step process that combines principles from organometallic chemistry and fluorination techniques. Key steps include the bromination of aromatic rings under controlled conditions and subsequent fluorination to achieve the desired substitution pattern. These methods have been optimized to ensure high yields and purity levels, making the compound accessible for large-scale applications.
From a pharmacological perspective, 3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine has shown promise as a lead compound for developing treatments targeting various diseases. Its structure allows for selective interactions with biological targets, such as enzymes and receptors, which is crucial for therapeutic efficacy. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and cancer progression.
Moreover, the compound's unique electronic properties make it an interesting candidate for use in electronic materials. Its ability to act as both an electron donor and acceptor under certain conditions has led to explorations in organic electronics. Researchers are currently investigating its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices.
In conclusion, 3-(4-bromophenyl)-1,1-difluoro-2-methylpropan-2-amine is a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its structural versatility and reactivity make it an invaluable tool for advancing research in drug discovery, materials science, and beyond. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly significant role in both academic research and industrial applications.
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